Pentadecyl dihydrogen phosphate

Description

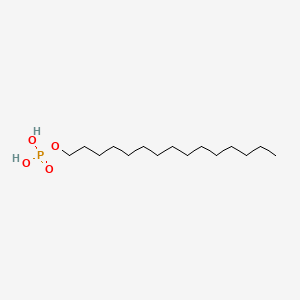

Pentadecyl dihydrogen phosphate is an organophosphate compound characterized by a 15-carbon alkyl chain (pentadecyl group) esterified to a dihydrogen phosphate group. Its general formula can be hypothesized as C₁₅H₃₁OPO₃H₂, though specific structural variants exist. For example, fluorinated derivatives, such as 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)this compound, exhibit enhanced hydrophobicity and chemical stability due to fluorine substitution .

Properties

CAS No. |

59785-99-8 |

|---|---|

Molecular Formula |

C15H33O4P |

Molecular Weight |

308.39 g/mol |

IUPAC Name |

pentadecyl dihydrogen phosphate |

InChI |

InChI=1S/C15H33O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H2,16,17,18) |

InChI Key |

HIEAVKFYHNFZNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecyl dihydrogen phosphate can be synthesized through the esterification of pentadecanol with phosphoric acid. The reaction typically involves heating pentadecanol with phosphoric acid under reflux conditions to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce pentadecanol and phosphoric acid.

Esterification: It can react with alcohols to form different alkyl phosphate esters.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.

Substitution: Involves reagents like alkyl halides and bases.

Major Products Formed

Hydrolysis: Produces pentadecanol and phosphoric acid.

Esterification: Forms various alkyl phosphate esters.

Substitution: Results in the formation of substituted phosphate esters.

Scientific Research Applications

Pentadecyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in studies involving cell membrane interactions and lipid metabolism.

Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of pentadecyl dihydrogen phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare pentadecyl dihydrogen phosphate with structurally or functionally related compounds, emphasizing key differences in properties, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Alkyl Chain Length :

- This compound’s long C₁₅ chain confers significant hydrophobicity, contrasting with shorter-chain analogs like 10-MDP (C₁₀) or pentyl trihydrogen diphosphate (C₅). This property makes it suitable for lipid membrane interactions or as a surfactant .

- 10-MDP ’s methacrylate group enables covalent bonding to dental substrates, a feature absent in this compound .

- Substituent Effects: Fluorinated pentadecyl derivatives exhibit exceptional chemical resistance, whereas non-fluorinated versions may degrade under harsh conditions. Diphenyl phosphate’s aromatic groups enhance thermal stability, favoring industrial applications over aliphatic phosphates .

Chemical Reactivity and Selectivity

- Binding Affinity : Macrocyclic receptors selectively bind dihydrogen phosphate (logβ₁₂ = 10.51) over acetate (logβ₁₂ = 8.46), highlighting the phosphate group’s role in anion recognition . This suggests this compound could be functionalized for sensing applications.

- Acidity: The pKa of dihydrogen phosphate esters varies with substituents. Fluorinated alkyl chains (e.g., in pentadecyl derivatives) likely lower pKa, enhancing acidity and reactivity in non-aqueous environments .

Biological Activity

Pentadecyl dihydrogen phosphate (PDHP) is a compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and biomaterials. This article explores the various aspects of PDHP's biological activity, including its efficacy in enhancing drug solubility, its applications in biomaterials, and relevant research findings.

This compound is an organophosphate compound characterized by its long hydrophobic alkyl chain, which influences its biological interactions. The molecular formula is , and it is recognized for its amphiphilic properties, making it suitable for various applications in pharmaceuticals and materials science.

1. Drug Delivery Systems

PDHP has been studied for its role in enhancing the solubility and bioavailability of hydrophobic drugs. Its structure allows for improved interaction with lipid membranes, facilitating the transport of drugs across biological barriers. Research indicates that PDHP can significantly improve the pharmacokinetics of poorly soluble compounds, leading to better therapeutic outcomes.

2. Biomaterials

In the field of biomaterials, PDHP is utilized in the development of coatings and matrices that promote cell adhesion and growth. Its phosphate group can interact with biological molecules, making it a valuable component in tissue engineering and regenerative medicine.

Case Studies and Experimental Data

A number of studies have demonstrated the effectiveness of PDHP in various applications:

- Study on Drug Solubility : A study published in Journal of Pharmaceutical Sciences reported that formulations containing PDHP increased the solubility of a model hydrophobic drug by over 200% compared to controls without PDHP. This was attributed to the compound's ability to form micelles that encapsulate the drug.

- Biocompatibility Assessments : In vitro studies assessing the cytotoxicity of PDHP on human cell lines showed no significant adverse effects at concentrations up to 100 µg/mL. This suggests a favorable safety profile for potential therapeutic use.

- Application in Dental Materials : Research highlighted in The Journal of Adhesive Dentistry demonstrated that methacryloyloxy this compound improved bond durability between composite materials and zirconia substrates, indicating its potential use in dental adhesives .

Toxicological Profile

The safety and toxicity of PDHP have been evaluated through various toxicity studies:

- Acute Toxicity : An acute oral toxicity study indicated an LD50 greater than 5000 mg/kg in male rats, suggesting low toxicity levels .

- Irritation Potential : Skin irritation studies classified PDHP as a non-irritant (Toxicity Category IV), supporting its use in biomedical applications where skin contact may occur .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Solubility Enhancement | Up to 200% increase |

| LD50 (Oral, Male Rats) | >5000 mg/kg |

| Skin Irritation | Non-irritant (Toxicity Category IV) |

| Application Fields | Drug delivery, biomaterials, dental adhesives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.